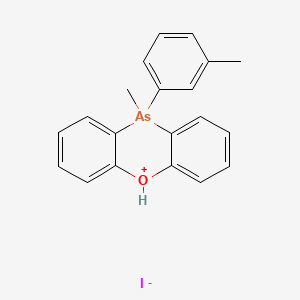![molecular formula C11H8BrNO3S B14591818 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-75-9](/img/structure/B14591818.png)
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromophenyl sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran typically involves a multi-step process. One common synthetic route starts with the nitration of furan to introduce the nitro group. This is followed by the bromination of phenyl sulfide to obtain 4-bromophenyl sulfide. The final step involves the coupling of the bromophenyl sulfide with the nitrofuran under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl and nitro groups.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl sulfanyl group can interact with various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Bromophenyl)sulfanyl]methyl}oxirane: Similar in structure but with an oxirane ring instead of a furan ring.
4-Bromophenyl sulfide derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is unique due to the combination of a nitrofuran moiety with a bromophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
61266-75-9 |
|---|---|
Molecular Formula |
C11H8BrNO3S |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8BrNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
InChI Key |
NIOWUCRJUOUTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



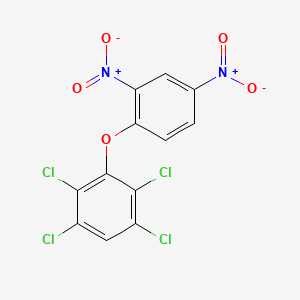

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
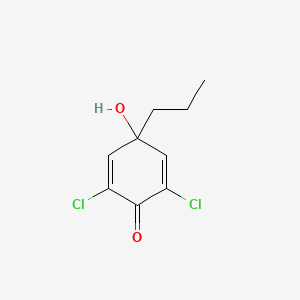
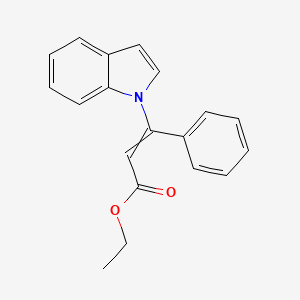
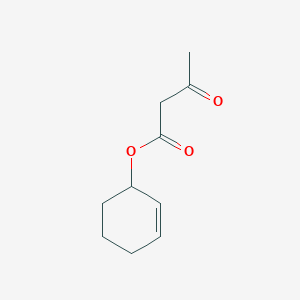

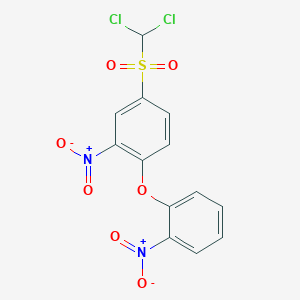
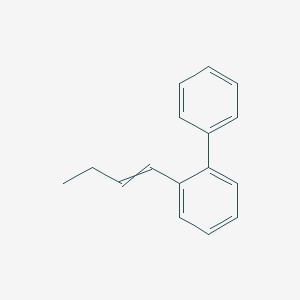
![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)


